molecular formula C19H23Cl2N7 B14004136 2-N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-N-(1-ethylpiperidin-3-yl)-6-methylpyrimidine-2,4-diamine CAS No. 42389-04-8

2-N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-N-(1-ethylpiperidin-3-yl)-6-methylpyrimidine-2,4-diamine

Cat. No.: B14004136
CAS No.: 42389-04-8
M. Wt: 420.3 g/mol
InChI Key: ZGCXEEXDIAIOOK-UHFFFAOYSA-N
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Description

Benzimidazole, 5, 6-dichloro-2-[[4-[(1-ethyl-3-piperidyl)amino]-6-methyl-2-pyrimidin yl]amino]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a benzimidazole core substituted with chlorine atoms and an amino-pyrimidine moiety.

Preparation Methods

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For this specific compound, the synthetic route may include the following steps:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Benzimidazole, 5, 6-dichloro-2-[[4-[(1-ethyl-3-piperidyl)amino]-6-methyl-2-pyrimidin yl]amino]- undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of benzimidazole derivatives involves their interaction with various molecular targets. These compounds can bind to enzymes and receptors, inhibiting their activity. For example, they can inhibit the polymerization of tubulin, disrupting microtubule formation and leading to cell cycle arrest . Additionally, they can interfere with DNA synthesis and repair by inhibiting topoisomerases .

Comparison with Similar Compounds

Benzimidazole, 5, 6-dichloro-2-[[4-[(1-ethyl-3-piperidyl)amino]-6-methyl-2-pyrimidin yl]amino]- can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino-pyrimidine moiety, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

42389-04-8

Molecular Formula

C19H23Cl2N7

Molecular Weight

420.3 g/mol

IUPAC Name

2-N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-N-(1-ethylpiperidin-3-yl)-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C19H23Cl2N7/c1-3-28-6-4-5-12(10-28)23-17-7-11(2)22-18(26-17)27-19-24-15-8-13(20)14(21)9-16(15)25-19/h7-9,12H,3-6,10H2,1-2H3,(H3,22,23,24,25,26,27)

InChI Key

ZGCXEEXDIAIOOK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NC2=NC(=NC(=C2)C)NC3=NC4=CC(=C(C=C4N3)Cl)Cl

Origin of Product

United States

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